6-Fluoro-4,7-dimethylquinolin-8-ol

Description

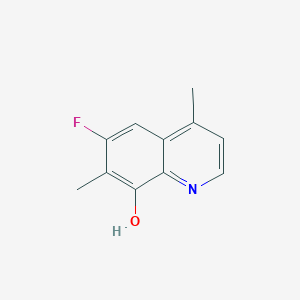

6-Fluoro-4,7-dimethylquinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a fluorine atom at position 6, methyl groups at positions 4 and 7, and a hydroxyl group at position 7.

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-fluoro-4,7-dimethylquinolin-8-ol |

InChI |

InChI=1S/C11H10FNO/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14/h3-5,14H,1-2H3 |

InChI Key |

HWELMYSWZRRENZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=C(C2=NC=C1)O)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable in research and industrial applications .

Scientific Research Applications

6-Fluoro-4,7-dimethylquinolin-8-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.

Industry: The compound is used in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among quinolin-8-ol derivatives significantly impact their physicochemical properties and reactivity:

*Estimated based on substituent contributions.

Key Research Findings

Nitro-substituted derivatives (e.g., 5-Chloro-7-nitro-2-styrylquinolin-8-ol) exhibit heightened reactivity in reduction reactions, as demonstrated by their conversion to amino derivatives using sodium dithionite .

Lipophilicity and Bioavailability: Methyl groups in this compound likely elevate its logP (~2.8) relative to 6-Nitro-8-quinolinol (logP ~1.9), favoring better membrane permeability . Styryl-substituted analogs (e.g., compounds from ) show reduced solubility due to bulky aromatic substituents but improved stability in organic solvents.

Applications: Nitro- and amino-substituted quinolin-8-ols are intermediates in synthesizing dyes, pharmaceuticals, and ligands . Methoxy and fused-ring derivatives (e.g., ) may serve as fluorescent probes or bioactive molecules due to extended conjugation.

Biological Activity

6-Fluoro-4,7-dimethylquinolin-8-ol is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly as an antimicrobial and potential antineoplastic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₁₁H₈FNO

- Molecular Weight : Approximately 201.21 g/mol

- Structural Features : A fluorine atom at the 6-position and two methyl groups at the 4 and 7 positions of the quinoline ring enhance its stability and reactivity in biological systems.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound exhibits strong antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By stabilizing enzyme-DNA complexes, it inhibits bacterial growth and replication.

- Antifungal Properties : It has demonstrated efficacy against various fungal strains, indicating potential use in treating fungal infections.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor in several biological pathways, further contributing to its therapeutic potential.

Antimicrobial Efficacy

A summary of the antimicrobial activity of this compound is presented below:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 0.5 µg/mL |

| Staphylococcus aureus | Bactericidal | 0.25 µg/mL |

| Candida albicans | Fungicidal | 2 µg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was found to have a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent . -

Antifungal Activity Evaluation :

In another study focusing on antifungal activity, the compound was tested against Candida species. The results showed significant antifungal effects, making it a candidate for further development in antifungal therapies. -

Structure-Activity Relationship (SAR) :

Research into the SAR of quinoline derivatives indicated that the presence of fluorine at the 6-position enhances binding affinity to biological targets compared to non-fluorinated analogs. This modification is crucial for improving the efficacy of quinoline-based drugs in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate | tert-butyl group at position 6 | Antifungal activity against Pyricularia oryzae |

| 5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one | Cyclopropyl group and difluorination | Antineoplastic activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial properties |

The unique substitution pattern of this compound imparts distinct chemical properties compared to other derivatives, enhancing its potential for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.